molecular formula C12H4Br4O B12885108 1,3,7,9-Tetrabromo-dibenzofuran CAS No. 617707-80-9

1,3,7,9-Tetrabromo-dibenzofuran

Cat. No.: B12885108
CAS No.: 617707-80-9
M. Wt: 483.77 g/mol
InChI Key: PFKOPXBJSVTQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C12H4Br4O, and it has a molecular weight of 483.776 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,3,7,9 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the reaction and improve product isolation .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,7,9-Tetrabromo-dibenzofuran has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other brominated organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of flame retardants and other brominated materials

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

617707-80-9

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,7,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H

InChI Key

PFKOPXBJSVTQLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.